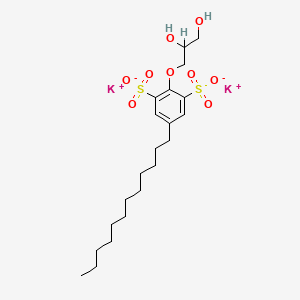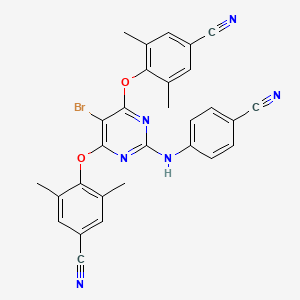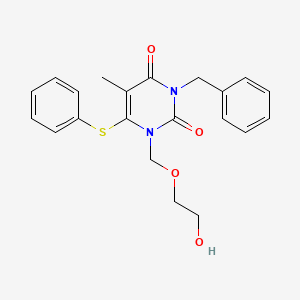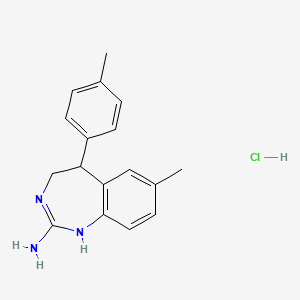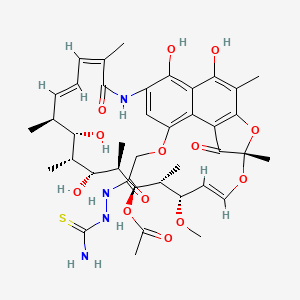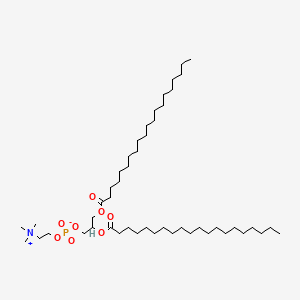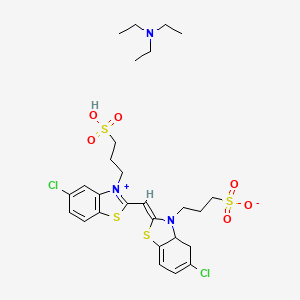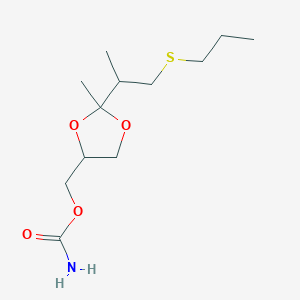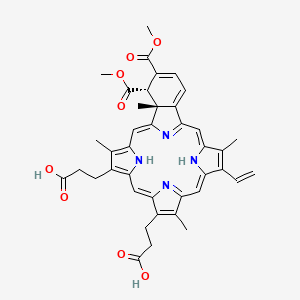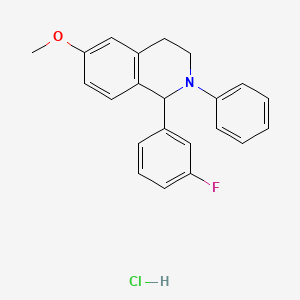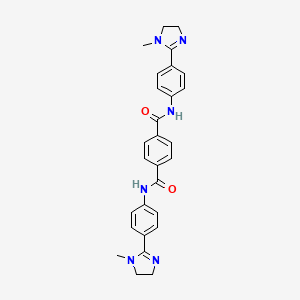
N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” is a synthetic organic compound that belongs to the class of terephthalamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring imidazole rings and a terephthalamide core, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” typically involves the following steps:
Formation of Imidazole Derivatives: The starting materials, 1-methyl-4,5-dihydro-1H-imidazole, are synthesized through a cyclization reaction involving appropriate precursors.
Coupling with Terephthaloyl Chloride: The imidazole derivatives are then reacted with terephthaloyl chloride in the presence of a base, such as triethylamine, to form the desired terephthalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form corresponding imidazole oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of suitable electrophiles.
Major Products
Oxidation Products: Imidazole oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of “N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N(1),N(4)-Bis(4-(1-methyl-1H-imidazol-2-yl)phenyl)terephthalamide
- N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide
Uniqueness
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” is unique due to its specific structural features, such as the presence of imidazole rings and a terephthalamide core, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
13005-07-7 |
|---|---|
Fórmula molecular |
C28H28N6O2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
1-N,4-N-bis[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H28N6O2/c1-33-17-15-29-25(33)19-7-11-23(12-8-19)31-27(35)21-3-5-22(6-4-21)28(36)32-24-13-9-20(10-14-24)26-30-16-18-34(26)2/h3-14H,15-18H2,1-2H3,(H,31,35)(H,32,36) |
Clave InChI |
LQNZJDKQXRYRHB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


